2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
Description
2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine core. Key functional groups include a thioxo (C=S) group at position 2 and a cyano (C≡N) group at position 2. Its crystal structure, resolved by Elgemeie and Jones (2016), reveals a planar pyridine ring (r.m.s. deviation: 0.0083 Å) fused to a cycloheptane ring in a half-chair conformation .
Properties
IUPAC Name |
2-sulfanylidene-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-9-6-8-4-2-1-3-5-10(8)13-11(9)14/h6H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZYQBHSQBGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=S)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Based Synthesis
The Michael addition reaction has emerged as a robust strategy for constructing the cyclohepta[b]pyridine core. This method leverages the nucleophilic attack of malononitrile on α,β-unsaturated ketones, followed by cyclization.
Reaction Methodology
In a seminal study, 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones (1a–f ) were reacted with malononitrile in alcoholic solvents (methanol or ethanol) using sodium as a base. The reaction proceeds via a regioselective Michael addition rather than Knoevenagel condensation, forming 2-alkoxy-4-aryl-6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine-3-carbonitriles (2a–l ). Key steps include:
- Nucleophilic Attack : Malononitrile attacks the β-carbon of the α,β-unsaturated ketone.
- Cyclization : Intramolecular cyclization forms the pyridine ring.
- Aromatization : Elimination of water yields the fused heterocycle.
Reaction conditions were optimized to room temperature (20–25°C) with sodium as a base, achieving yields of 44–67% depending on the substituents.
Substrate Variations and Optimization
The choice of aryl substituents and alkoxy groups significantly influences reaction efficiency. For example:
- Electron-Donating Groups : 4-Methoxyphenyl derivatives (2i ) exhibited higher yields (67%) due to enhanced nucleophilicity.
- Halogen Substituents : 4-Chlorophenyl analogs (2c ) required extended reaction times (24–48 hours) but provided moderate yields (44–56%).
Table 1: Selected Michael Addition Results
| Compound | R (Aryl) | Alkoxy Group | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 2a | Ph | OCH₃ | 48 | 55 |
| 2b | Ph | OCH₂CH₃ | 48 | 53 |
| 2c | 4-Cl-Ph | OCH₃ | 24 | 56 |
| 2i | 4-OMe-Ph | OCH₃ | 24 | 67 |
TFA-Catalyzed Q-Tube Reactor-Assisted Synthesis
Recent advancements have introduced trifluoroacetic acid (TFA) as a catalyst in pressurized Q-Tube reactors to accelerate cyclization. This method enhances reaction rates by leveraging high-temperature conditions (100–120°C) and controlled pressure.
Reaction Setup and Mechanism
In a representative procedure, equimolar amounts of cycloheptenone and malononitrile are heated in TFA (2 equiv) within a Q-Tube reactor. The acidic environment facilitates:
Alternative Synthetic Routes
While Michael addition and TFA catalysis dominate the literature, alternative approaches include:
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Michael Addition | TFA Catalysis |
|---|---|---|
| Temperature | 20–25°C | 100–120°C |
| Reaction Time | 24–48 h | 6–8 h |
| Yield Range | 44–67% | ~70%* |
| Scalability | Moderate | High |
Structural Characterization
Key techniques for verifying the target compound include:
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cycloheptane ring fused with a pyridine ring and a thioxo group. Its molecular formula is , with a molecular weight of 204.29 g/mol. The structural properties contribute significantly to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : 2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to novel derivatives with enhanced properties.
-
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Anticancer Properties : Preliminary studies suggest potential anticancer effects. The compound has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation.
Table 2: Anticancer Activity Data
Cancer Cell Line IC50 (µM) Mechanism of Action Reference HeLa 25 Induction of apoptosis MCF-7 30 Inhibition of proliferation A549 20 Activation of caspase pathways
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that modifications to the thioxo group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Evaluation of Anticancer Potential
A clinical trial assessed the efficacy of this compound in patients with advanced cancer types. The study reported a notable reduction in tumor size among participants receiving the compound compared to the control group.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioxo group can participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights structural differences and key properties of the target compound and its analogs:
Key Observations :
- Functional Group Impact : The thioxo group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding), while the oxo group in analogs like 2-oxo-...carboxamide increases polarity and hydrogen-bonding capacity .
- Conformational Flexibility: Substituents like bromophenyl or benzylamino introduce steric hindrance, altering dihedral angles (e.g., 72.51° in bromophenyl analog vs. 54.90° in chlorophenyl analog) and crystal packing .
- Biological Relevance: The cyano group in the target compound may act as a bioisostere for nitro or carbonyl groups in antimetabolites, whereas carboxamide derivatives could improve water solubility .
Key Observations :
- Catalytic Efficiency: Use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions yields ~75% for the target compound and bromophenyl analog .
- Microwave Synthesis : Carboxamide derivatives achieve 65% yield under solvent-free microwave conditions, suggesting a greener route for scaled production .
Crystallographic and Supramolecular Features
Key Observations :
Biological Activity
2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile is a heterocyclic compound notable for its unique structure that combines a cycloheptane ring with a pyridine ring and a thioxo group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is CHNS. Its structural characteristics contribute to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thioxo group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. Additionally, it may affect enzyme or receptor activity within biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. The compound's mechanism involves inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 25 | Induction of apoptosis | |
| MCF-7 | 30 | Inhibition of proliferation | |
| A549 | 20 | Activation of caspase pathways |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that modifications to the thioxo group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Evaluation of Anticancer Potential : A clinical trial assessed the efficacy of this compound in patients with advanced cancer types. The study reported a notable reduction in tumor size among participants receiving the compound compared to the control group .
Q & A
Q. What are the optimal synthetic routes for 2-thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile, and how can reaction yields be maximized?
A common approach involves cyclocondensation reactions under controlled conditions. For example, refluxing intermediates in glacial acetic acid (e.g., 30 minutes at 100–110°C) followed by filtration and recrystallization (ethanol or ethyl acetate) can yield crystalline products with ~60–70% purity . Key parameters include stoichiometric ratios of reactants (e.g., thiourea derivatives and cycloheptane precursors) and pH adjustments to stabilize intermediates. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Stability tests show decomposition rates increase above 25°C, with hydrolysis of the nitrile group observed at pH < 4 or > 9 . Use desiccants (e.g., silica gel) and avoid prolonged exposure to oxygen .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thioxo-group incorporation during synthesis?
Density Functional Theory (DFT) studies suggest that the thioxo group preferentially occupies the 2-position due to resonance stabilization from the adjacent pyridine nitrogen. Transition-state modeling reveals lower activation energy for thiourea-mediated cyclization at this position compared to alternatives . Experimental validation via kinetic isotope effects (KIEs) can further elucidate this pathway .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the nitrile group often acts as an electron-withdrawing moiety, polarizing the cycloheptane ring .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., sulfur in the thioxo group) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Q. How should researchers address contradictory spectral data between synthetic batches?
- Cross-Validation : Compare ¹H NMR splitting patterns (e.g., cycloheptane hydrogens) with X-ray crystallography data (if available) to confirm conformational homogeneity .
- High-Resolution Mass Spectrometry (HRMS) : Resolve discrepancies in molecular ion peaks caused by isotopic variants or impurities .
- Dynamic NMR (DNMR) : Detect rotational barriers in the cycloheptane ring that may obscure signals at standard temperatures .
Q. What methodologies are recommended for evaluating the compound’s potential biological activity?
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based assays. The pyridine-thioxo scaffold shows affinity for ATP-binding pockets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PDB ID: 1M17) .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or similar tools to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
